4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that features a bromine atom, a hydroxypropyl group, and a triazinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of benzenesulfonamide to introduce the bromine atom. This is followed by the formation of the triazinyl group through a cyclization reaction involving appropriate precursors. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxypropyl and triazinyl groups can interact with the active site of enzymes, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-hydroxypropyl)benzenesulfonamide: Lacks the triazinyl group.
4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: Contains a methoxybenzyl group instead of the triazinyl and hydroxypropyl groups.
4-bromo-3-(trifluoromethyl)benzenesulfonamide: Contains a trifluoromethyl group instead of the triazinyl and hydroxypropyl groups.
Uniqueness
The uniqueness of 4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazinyl group distinguishes it from other similar compounds and may provide unique interactions with biological targets.
Properties
Molecular Formula |
C12H17BrN4O3S |
---|---|
Molecular Weight |
377.26 g/mol |
IUPAC Name |
4-bromo-N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H17BrN4O3S/c13-10-2-4-11(5-3-10)21(19,20)16-12-14-8-17(9-15-12)6-1-7-18/h2-5,18H,1,6-9H2,(H2,14,15,16) |
InChI Key |
UGNZMOVCULEOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCCO)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.